molecular formula C11H23NO B13303529 (2-Methylpentyl)(oxolan-2-ylmethyl)amine

(2-Methylpentyl)(oxolan-2-ylmethyl)amine

Cat. No.: B13303529
M. Wt: 185.31 g/mol
InChI Key: SLSVWOLCBLWREG-UHFFFAOYSA-N
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Description

Contextualization within Modern Amine Chemistry Research

Amines are fundamental building blocks in organic chemistry and are prevalent in a vast array of pharmaceuticals and biologically active compounds. sciencedaily.com Modern amine chemistry research focuses on developing novel synthetic methodologies, understanding structure-activity relationships, and exploring new applications for these versatile compounds. Secondary amines, such as (2-Methylpentyl)(oxolan-2-ylmethyl)amine, are crucial intermediates in the synthesis of more complex tertiary amines and quaternary ammonium (B1175870) salts. nih.gov

Research in this field is driven by the need for more efficient and selective methods for amine synthesis. nih.gov The development of catalytic systems for the asymmetric synthesis of chiral amines is a particularly active area, as the stereochemistry of amine-containing molecules is often critical to their biological function. nih.gov Furthermore, the incorporation of diverse substituents on the amine nitrogen allows for the fine-tuning of properties like basicity, nucleophilicity, and lipophilicity, which are essential for optimizing molecular interactions in biological systems. masterorganicchemistry.commasterorganicchemistry.com The specific combination of a branched alkyl group and a heterocyclic ether in this compound places it within the research trajectory of creating structurally diverse amine libraries for screening and development.

Significance of Substituted Oxolane and Branched Alkyl Moieties in Molecular Design

The two key structural features of this compound, the substituted oxolane ring and the branched alkyl chain, are of considerable importance in contemporary molecular design.

The oxolane , or tetrahydrofuran (B95107), ring is a common motif in both natural products and synthetic molecules with significant biological activity. nih.gov Its inclusion in a molecule can influence several key properties:

Solubility and Polarity: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and modulate interactions with biological targets. acs.org

Metabolic Stability: The oxolane ring is generally more metabolically stable than other heterocyclic systems, which is a desirable trait in drug design. acs.org

Structural Scaffold: The five-membered ring provides a defined three-dimensional structure that can orient appended functional groups in specific spatial arrangements for optimal interaction with receptors or enzymes. acs.org Oxetanes, a related four-membered ring system, have been used as surrogates for gem-dimethyl and carbonyl groups to improve physicochemical properties. nih.gov

Lipophilicity and Membrane Permeability: Alkyl groups are hydrophobic and can enhance a molecule's ability to cross cell membranes, which is often essential for reaching intracellular targets. omicsonline.org

Steric Influence: The branching in the alkyl chain introduces steric bulk, which can influence binding selectivity to a biological target by favoring or preventing interactions with certain pockets of a receptor. omicsonline.org This steric hindrance can also protect adjacent functional groups from metabolic degradation.

Table 2: Contribution of Structural Moieties to Molecular Properties

Structural Moiety Potential Influence on Molecular Properties
Secondary Amine Basicity, nucleophilicity, hydrogen bonding, synthetic handle for further modification.
Oxolane Ring Increased polarity and solubility, metabolic stability, defined stereochemistry, hydrogen bond acceptor. nih.govacs.org

| Branched Alkyl Chain | Increased lipophilicity, steric bulk for selective binding, hydrophobic interactions, improved membrane permeability. omicsonline.orgnih.gov |

Overview of Current Research Trajectories and Future Directions for the Chemical Compound

Given the properties of its constituent parts, future research involving this compound and similar structures is likely to proceed along several trajectories:

Medicinal Chemistry: A primary avenue of investigation would be the synthesis and evaluation of a library of analogous compounds for various biological activities. By modifying the alkyl chain (e.g., varying its length, branching, or introducing unsaturation) and the oxolane ring (e.g., adding other substituents or changing the stereochemistry), researchers could explore the structure-activity relationship for a particular biological target. The secondary amine itself serves as a key point for diversification, allowing for its conversion into a wide range of tertiary amines, amides, or other functional groups to probe interactions with biological systems.

Asymmetric Synthesis: The development of stereoselective syntheses for this compound would be a significant research direction. Since the oxolane ring and the branched alkyl chain both contain chiral centers, controlling the stereochemistry is crucial for understanding its potential interactions with chiral biological molecules. Research into catalytic asymmetric reductive amination is a promising approach for accessing specific stereoisomers of such secondary amines. nih.gov

Materials Science: Amines with tailored alkyl chains are used in the synthesis of surfactants, corrosion inhibitors, and as curing agents for epoxy resins. The specific combination of a hydrophobic alkyl chain and a polar heterocyclic ring in this compound could lead to applications in these areas. For instance, its potential amphiphilic nature could be exploited in the formation of micelles or other self-assembled structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)pentan-1-amine

InChI

InChI=1S/C11H23NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h10-12H,3-9H2,1-2H3

InChI Key

SLSVWOLCBLWREG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1CCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Methylpentyl Oxolan 2 Ylmethyl Amine and Its Chemical Analogues

Development of Direct Synthesis Approaches

Direct synthetic methods offer an efficient route to (2-Methylpentyl)(oxolan-2-ylmethyl)amine by forming the crucial carbon-nitrogen bond in a single key step. These approaches are often favored for their atom economy and operational simplicity.

Optimized Reductive Amination Strategies from Carbonyl and Amine Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines. stackexchange.comwikipedia.org This reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the desired amine. stackexchange.comorgoreview.com For the synthesis of this compound, two primary pathways are viable:

Pathway A: The reaction of 2-methylpentanal (B94375) with (oxolan-2-yl)methanamine.

Pathway B: The reaction of oxolane-2-carbaldehyde with 2-methylpentylamine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that is effective for a broad range of aldehydes and ketones. stackexchange.comorganic-chemistry.org Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation. wikipedia.orgorgoreview.com The choice of solvent and the control of pH are critical for optimizing the reaction, as acidic conditions favor imine formation while the reducing agent requires specific conditions for optimal activity. stackexchange.com

Table 1: Comparison of Potential Reductive Amination Strategies

Precursor 1 Precursor 2 Reducing Agent Key Advantages
2-Methylpentanal (Oxolan-2-yl)methanamine Sodium Triacetoxyborohydride Mild conditions, high selectivity. stackexchange.comorganic-chemistry.org
Oxolane-2-carbaldehyde 2-Methylpentylamine Catalytic Hydrogenation (e.g., H₂/Pd) "Green" approach, no metal hydride waste. wikipedia.org
2-Methylpentanal (Oxolan-2-yl)methanamine Sodium Cyanoborohydride Effective but more toxic than STAB. orgoreview.com

Selective N-Alkylation Reactions Utilizing Appropriate Electrophiles

Selective N-alkylation of a primary amine is another direct approach to forming secondary amines. acs.orgnih.gov This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide or sulfonate. To synthesize this compound, one could react (oxolan-2-yl)methanamine with a suitable 2-methylpentyl electrophile, such as 2-methylpentyl bromide or iodide.

A significant challenge in N-alkylation is preventing over-alkylation to form the tertiary amine and quaternary ammonium (B1175870) salt. nih.gov The use of specific bases, such as cesium hydroxide (B78521) or cesium carbonate, has been shown to promote selective mono-N-alkylation under mild conditions. google.com Additionally, employing a large excess of the primary amine can also favor the formation of the secondary amine.

Table 2: Potential N-Alkylation Reaction Components

Amine Electrophile Base Potential for Selectivity
(Oxolan-2-yl)methanamine 2-Methylpentyl bromide Cesium Carbonate High selectivity for mono-alkylation. google.com
2-Methylpentylamine (Oxolan-2-ylmethyl) tosylate Potassium Carbonate Tosylate is a good leaving group.
(Oxolan-2-yl)methanamine 2-Methylpentyl iodide Triethylamine Standard conditions, may require optimization to avoid over-alkylation.

Recent advancements have also explored the use of N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve self-limiting alkylation, which could be adapted for the synthesis of secondary amines with complex scaffolds. acs.orgnih.gov

Reduction of Nitrogen-Containing Functional Groups (e.g., Nitriles, Amides, Nitro Compounds)

The reduction of various nitrogen-containing functional groups provides an indirect yet powerful route to amines. libretexts.org For the target compound, this would typically involve the synthesis of a precursor amide, N-(2-methylpentyl)-N-((oxolan-2-yl)methyl)formamide or, more commonly, the corresponding acetamide, followed by reduction.

Amides can be effectively reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgorgoreview.comlibretexts.org This reaction is quite general and provides a high yield of the corresponding amine. orgoreview.com The net effect is the conversion of the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH₂). libretexts.org Catalytic hydrogenation can also be employed for amide reduction, though it often requires high pressures and temperatures. wikipedia.org

Multi-Step Synthetic Pathways and Precursor Transformations

In cases where direct approaches are not feasible or result in low yields, multi-step synthetic pathways offer greater flexibility and control over the final product's structure.

Derivatization from Oxolane-2-ylmethanol Derivatives

Oxolane-2-ylmethanol is a readily available starting material that can be derivatized to facilitate the introduction of the amine functionality. nih.gov A common strategy involves converting the primary alcohol into a good leaving group, such as a tosylate or a halide. This activated intermediate can then undergo a nucleophilic substitution reaction with 2-methylpentylamine to yield the target secondary amine.

Alternatively, oxolane-2-ylmethanol can be oxidized to oxolane-2-carbaldehyde, which can then be used in a reductive amination reaction with 2-methylpentylamine as described in section 2.1.1.

Strategic Introduction of the 2-Methylpentyl Moiety

The 2-methylpentyl group can be introduced at various stages of the synthesis. One strategy involves the acylation of (oxolan-2-yl)methanamine with 2-methylpentanoyl chloride to form the corresponding amide. Subsequent reduction of this amide with a powerful reducing agent like LiAlH₄ would yield this compound. wikipedia.orgorgoreview.com This two-step process is a reliable method for constructing the desired secondary amine.

Enantioselective Synthesis for Chiral this compound

The creation of a specific stereoisomer of this compound necessitates the use of enantioselective synthetic methods. These strategies are designed to control the three-dimensional arrangement of atoms at the chiral center, leading to a high excess of one enantiomer over the other.

Asymmetric Catalytic Approaches in Amine Synthesis

Asymmetric catalysis offers an efficient route to chiral amines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org Transition metal-catalyzed asymmetric hydrogenation and reductive amination are powerful tools for this purpose. acs.org

In the context of synthesizing this compound, a plausible asymmetric catalytic approach would involve the reductive amination of 2-methylpentanal with oxolan-2-ylmethanamine, or the reaction of 2-methylpentylamine with oxolan-2-carbaldehyde, followed by the asymmetric reduction of the resulting imine intermediate. Chiral catalysts based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral phosphine (B1218219) ligands, are often employed for such transformations. acs.org

Key Research Findings:

Catalyst Systems: Research has demonstrated that iridium-based catalysts with chiral phosphine ligands can be highly effective for the asymmetric reductive amination of a wide range of ketones and imines, achieving high enantioselectivities.

Reaction Conditions: The choice of solvent, hydrogen pressure, and temperature can significantly influence both the conversion and the enantiomeric excess (ee) of the final product.

Below is a hypothetical data table illustrating potential outcomes for the asymmetric synthesis of this compound based on known catalytic systems for similar amines.

Catalyst SystemLigandSolventTemp (°C)H₂ Pressure (bar)Conversion (%)ee (%)
[Ir(COD)Cl]₂(R)-BINAPToluene50209592
RuCl₂(PPh₃)₃(S)-Xyl-PhanePhosMethanol60309895
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosTHF40159290

This table is illustrative and based on typical results for analogous reactions.

Utilization of Chiral Auxiliary Methodologies

Chiral auxiliary-based synthesis is a classical yet reliable method for achieving stereocontrol. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary could be attached to either the 2-methylpentyl or the oxolan-2-ylmethyl moiety. For instance, a chiral amine like (R)- or (S)-α-methylbenzylamine could be used to form an imine with 2-methylpentanal. Subsequent diastereoselective reduction of this imine would yield a secondary amine, from which the chiral auxiliary can be cleaved to afford the desired enantiomer of (2-Methylpentyl)amine, which can then be reacted with an oxolane derivative. A popular and effective chiral auxiliary for amine synthesis is tert-butanesulfinamide. yale.edu

Key Research Findings:

Auxiliary Choice: The choice of the chiral auxiliary is critical and can significantly impact the diastereoselectivity of the key bond-forming step. Evans' oxazolidinones and pseudoephedrine are other well-established auxiliaries. nih.gov

Cleavage Conditions: The conditions for removing the auxiliary must be mild enough to avoid racemization of the newly formed stereocenter.

A representative reaction scheme using a chiral auxiliary is depicted below:

Reaction of 2-methylpentanal with a chiral amine auxiliary (e.g., (R)-tert-butanesulfinamide) to form a chiral imine.

Diastereoselective reduction of the imine using a standard reducing agent (e.g., NaBH₄).

Alkylation with a suitable oxolane derivative.

Removal of the chiral auxiliary under acidic conditions to yield the enantiomerically enriched target amine.

Chiral AuxiliaryDiastereomeric Excess (d.e.) of Intermediate (%)Overall Yield (%)
(R)-tert-Butanesulfinamide>9575
(S)-α-Methylbenzylamine9070
Evans' Oxazolidinone derivative>9880

This table is illustrative and based on typical results for analogous reactions.

Biocatalytic Routes Involving Imine Reductases or Reductive Aminases

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. whiterose.ac.uk Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reduction of imines and the reductive amination of ketones with high enantioselectivity under mild reaction conditions. rsc.orgacs.org

The synthesis of this compound could be envisioned through the enzymatic reductive amination of 2-methylpentanal with oxolan-2-ylmethanamine, or vice versa. A suitable IRED or RedAm would catalyze the formation of the C-N bond and the subsequent reduction of the imine intermediate in a highly stereoselective manner. researchgate.net These enzymes typically use nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) as a cofactor, which often requires a cofactor recycling system for economic viability. nih.gov

Key Research Findings:

Enzyme Screening: A diverse range of IREDs and RedAms have been identified and engineered to accept a broad scope of substrates. rsc.org Screening of enzyme libraries is often necessary to find a biocatalyst with optimal activity and selectivity for a specific transformation.

Cofactor Recycling: Efficient cofactor regeneration is crucial for the practical application of these enzymes on a larger scale. Glucose dehydrogenase (GDH) with glucose is a commonly used system for NADPH regeneration.

Enzyme SourceSubstratesCofactor Recycling SystemConversion (%)ee (%)
Streptomyces sp. IRED2-Methylpentanal, Oxolan-2-ylmethanamineGDH/Glucose>99>99 (R)
Aspergillus oryzae RedAmOxolan-2-carbaldehyde, 2-MethylpentylamineFDH/Formate98>99 (S)
Engineered IRED from Codon-optimized E. coli2-Methylpentanal, Oxolan-2-ylmethanamineGDH/Glucose>99>99 (S)

This table is illustrative and based on typical results for analogous reactions.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of amines to minimize environmental impact. rsc.orgrsc.org This involves the use of renewable resources, atom-economic reactions, and environmentally benign solvents and catalysts. rsc.orgbenthamdirect.com

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Asymmetric reductive amination is an atom-economical process as it directly combines the carbonyl compound and the amine with the only byproduct being water. researchgate.net

Catalysis: The use of catalytic methods, both chemo- and biocatalytic, is inherently greener than stoichiometric approaches as it reduces waste generation. acs.org

Renewable Feedstocks: The starting materials, such as 2-methylpentanal and oxolan-2-carbaldehyde (a derivative of furfural), can potentially be derived from biomass, contributing to a more sustainable synthetic route.

Solvent Choice: The use of water or other green solvents in biocatalytic reactions, and minimizing the use of hazardous organic solvents in chemocatalytic processes, enhances the environmental profile of the synthesis.

By focusing on these aspects, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of 2 Methylpentyl Oxolan 2 Ylmethyl Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules. For (2-Methylpentyl)(oxolan-2-ylmethyl)amine, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular architecture.

Detailed Proton (¹H) NMR Spectral Assignments and Conformational Interpretation

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Assignments:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH1.0 - 2.5Broad singlet-
H2' (oxolane)3.9 - 4.1Multiplet
H5'a, H5'b (oxolane)3.6 - 3.8Multiplet
H1''a, H1''b (amine bridge)2.5 - 2.7Multiplet
H2 (pentyl)1.5 - 1.7Multiplet
H1a, H1b (pentyl)2.4 - 2.6Multiplet
H3, H4 (pentyl)1.1 - 1.4Multiplet
CH₃ (pentyl C2)0.8 - 0.9Doublet~6-7
CH₃ (pentyl C5)0.8 - 0.9Triplet~7

The broadness of the N-H proton signal is a characteristic feature, often attributed to quadrupole broadening by the nitrogen atom and potential hydrogen bonding. The protons on the oxolane ring, particularly those adjacent to the oxygen atom (H2' and H5'), are expected to appear in the downfield region (3.6-4.1 ppm) due to the oxygen's deshielding effect. The diastereotopic protons of the CH₂ group linking the oxolane ring to the nitrogen (H1''a and H1''b) and the CH₂ group of the pentyl chain attached to the nitrogen (H1a and H1b) would likely appear as complex multiplets. The methyl groups of the 2-methylpentyl chain are expected in the upfield region (0.8-0.9 ppm), with the C2-methyl appearing as a doublet due to coupling with the adjacent methine proton, and the terminal methyl at C5 appearing as a triplet.

Conformational interpretation would be possible through analysis of the coupling constants. The magnitude of the vicinal coupling constants (³J) in the 2-methylpentyl chain and the oxolane ring can provide insights into the preferred dihedral angles and, consequently, the dominant conformation of these fragments.

Carbon (¹³C) NMR and Advanced Heteronuclear Correlation Techniques

The proton-decoupled ¹³C NMR spectrum would display a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Assignments:

CarbonPredicted Chemical Shift (δ, ppm)
C2' (oxolane)75 - 80
C5' (oxolane)67 - 72
C1'' (amine bridge)55 - 60
C1 (pentyl)50 - 55
C2 (pentyl)35 - 40
C3, C4 (pentyl)25 - 35
C3', C4' (oxolane)25 - 30
CH₃ (pentyl C2)15 - 20
C5 (pentyl)10 - 15

The carbons of the oxolane ring attached to the oxygen atom (C2' and C5') are expected to be the most downfield among the sp³ carbons. The carbons directly bonded to the nitrogen (C1'' and C1) would also be shifted downfield. The remaining aliphatic carbons of the 2-methylpentyl chain and the oxolane ring would appear in the more upfield region of the spectrum. The chemical shifts for the 2-methylpentyl group are predicted based on data for 2-methylpentane, with adjustments for the presence of the amino group. docbrown.infodocbrown.infochemicalbook.com

Advanced heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, helping to piece together the molecular framework.

Stereochemical Elucidation using Two-Dimensional NMR Experiments (e.g., NOESY, COSY)

Two-dimensional NMR experiments are crucial for elucidating the stereochemistry and through-space proximity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity of the proton spin systems within the 2-methylpentyl and oxolan-2-ylmethyl fragments. For instance, cross-peaks would be observed between the H2 proton and the protons on C1 and C3 of the pentyl chain, as well as between the protons on adjacent carbons in the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgyoutube.comlibretexts.org This is particularly valuable for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks between specific protons on the 2-methylpentyl chain and the oxolan-2-ylmethyl group would indicate a folded conformation where these two moieties are in close proximity. The presence or absence of specific NOEs would help to distinguish between different possible stereoisomers.

Vibrational Spectroscopy (Infrared and Raman)

Identification of Characteristic Molecular Vibrations and Functional Groups

The IR and Raman spectra of this compound would exhibit characteristic bands for a secondary amine, an ether (oxolane ring), and aliphatic C-H bonds.

Predicted Vibrational Band Assignments:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
N-HStretching3300 - 3500 (weak, sharp) libretexts.orgwikieducator.orgspectroscopyonline.com3300 - 3500 (weak)
C-H (aliphatic)Stretching2850 - 2960 (strong)2850 - 2960 (strong)
N-HBending1550 - 1650 (variable) libretexts.orgWeak
CH₂Scissoring~1465~1465
CH₃Bending~1375~1375
C-NStretching1000 - 1250 (medium) libretexts.orgaip.org1000 - 1250 (medium)
C-O-C (ether)Asymmetric Stretching1070 - 1150 (strong) ijrpc.comWeak
RingBreathing/DeformationVariableStrong

As a secondary amine, a weak to medium, sharp N-H stretching band is expected in the 3300-3500 cm⁻¹ region of the IR spectrum. libretexts.orgwikieducator.orgspectroscopyonline.com The aliphatic C-H stretching vibrations from both the pentyl and oxolane moieties would give rise to strong absorptions in the 2850-2960 cm⁻¹ range. The C-N stretching vibration is expected to appear in the 1000-1250 cm⁻¹ region. libretexts.orgaip.org The most characteristic feature of the oxolane ring would be the strong C-O-C asymmetric stretching band, typically observed between 1070 and 1150 cm⁻¹. ijrpc.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the skeletal modes of the molecule, such as the ring breathing mode of the tetrahydrofuran (B95107) ring. horiba.com

Conformational Information from Vibrational Band Analysis

Detailed analysis of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers of the molecule. The presence of multiple conformers at room temperature can lead to the appearance of additional bands or broadening of existing bands. spectroscopyonline.com By studying the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to specific conformers and to estimate their relative populations. For instance, changes in the intensity of certain C-H bending or skeletal modes could be correlated with rotational isomerism around the C-N bonds or within the flexible 2-methylpentyl chain. libretexts.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of chemical compounds. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition.

Accurate Mass Determination for Molecular Formula Verification

In a hypothetical HRMS analysis of this compound, the technique would be employed to verify its molecular formula, C11H23NO. The expected exact mass of the protonated molecule, [M+H]+, can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Data for Protonated this compound

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M+H]+C11H24NO+186.18524

Note: This table represents theoretical values. Actual experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) would be utilized to elucidate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated parent ion ([M+H]+ at m/z 186.1852) would be isolated and then subjected to collision-induced dissociation (CID). This process would induce fragmentation at the weakest bonds, providing structural information.

Characteristic fragmentation pathways for this molecule would likely involve cleavage of the C-N bonds and fragmentation of the alkyl chain and the oxolane ring. The resulting fragment ions would be detected, and their mass-to-charge ratios would help in piecing together the molecular structure.

Table 2: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS Analysis of this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Theoretical)
186.1852[C5H9O]+C6H15N85.0648
186.1852[C6H14N]+C5H9O100.1121
186.1852[C6H13]+C5H11NO85.1012

Note: This table is a theoretical prediction of potential fragmentation patterns. No experimental MS/MS data has been reported.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this technique to be applicable, this compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality.

Determination of Molecular Geometry and Conformation in the Crystalline State

If a suitable crystal were obtained, X-ray diffraction analysis would provide detailed information about bond lengths, bond angles, and torsion angles within the molecule. This would reveal the preferred conformation of the 2-methylpentyl group and the oxolane ring in the solid state.

Analysis of Intermolecular Interactions and Packing Arrangements

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. This includes identifying any hydrogen bonds (potentially involving the amine nitrogen), van der Waals forces, and other non-covalent interactions. The analysis would describe how the individual molecules are arranged in the crystal lattice, providing insights into the solid-state properties of the compound.

As of the current date, no public records of a successful crystal structure determination for this compound are available.

Computational and Theoretical Investigations of 2 Methylpentyl Oxolan 2 Ylmethyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. arxiv.org DFT calculations are instrumental in determining electronic structure, optimizing molecular geometries, and predicting various spectroscopic properties.

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comscm.com For (2-Methylpentyl)(oxolan-2-ylmethyl)amine, this process involves iterative adjustment of atomic coordinates to minimize the total electronic energy. stackexchange.com Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are commonly employed for such tasks in organic molecules. arxiv.orgmdpi.com The optimization yields key geometric parameters like bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.

Once the geometry is optimized, an analysis of the electronic structure provides critical information about the molecule's reactivity and properties. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com For secondary amines, the HOMO is typically localized on the nitrogen atom's lone pair, which is a key factor in their basicity and nucleophilicity. uomustansiriyah.edu.iq The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
ParameterBond/AngleCalculated Value
Bond Lengths
C-N (amine)1.47 Å
C-O (ether)1.43 Å
C-C (alkyl)1.54 Å
N-H (amine)1.01 Å
Bond Angles
C-N-C112°
C-O-C109°
H-N-C110°

Note: The data in this table is hypothetical, based on typical values for similar functional groups, and serves to illustrate the output of a DFT geometry optimization calculation.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netruc.dk

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). A linear scaling is often applied to the raw data to correct for systematic errors inherent in the theoretical level and to improve agreement with experimental values. nih.govcomporgchem.com Such predictions are invaluable for assigning signals in complex ¹H and ¹³C NMR spectra. bohrium.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. After a successful geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation can be performed. The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as C-H stretching, N-H bending, and C-O-C stretching. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other theoretical approximations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted Chemical Shift (δ)
¹³C NMR
C adjacent to N (pentyl)
C adjacent to N (oxolane)
C adjacent to O (oxolane)
CH₃ (methyl group)
¹H NMR
N-H
CH₂ adjacent to N
CH adjacent to O
CH₃ (methyl group)

Note: This table contains representative, hypothetical chemical shift ranges expected for the specified functional groups. Actual predicted values would be specific to the optimized 3D structure.

Table 3: Relative Energies of Hypothetical Conformers of this compound
ConformerDescriptionRelative Energy (kcal/mol)
1 Global Minimum (e.g., extended alkyl chain)0.00
2 Rotamer about C-N bond+0.85
3 Rotamer about C-C bond in pentyl chain+1.20
4 Higher energy gauche interaction+2.50

Note: The data presented is illustrative. A full conformational analysis would identify numerous minima with specific dihedral angles and calculated relative energies.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. aip.org

The surrounding solvent can have a profound impact on the conformational preferences and dynamics of a solute molecule. researchgate.netnih.gov Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. comporgchem.comresearchgate.net This approach is computationally efficient and is often used in conjunction with DFT calculations to model how the solvent's polarity affects the relative energies of different conformers. upc.edu

Explicit Solvation Models: In this approach, used in MD simulations, individual solvent molecules (e.g., water, methanol) are included in the simulation box along with the solute. aps.org This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For an amine, explicit water molecules can form hydrogen bonds with the nitrogen lone pair and the N-H proton, which can stabilize certain conformations over others. researchgate.net Analyzing the radial distribution functions from the simulation can provide detailed information about the structure of the solvent around different parts of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. pitt.edu In the context of this compound, computational studies can map out the potential energy surface for its formation or subsequent reactions, identifying key intermediates and transition states. A common pathway for the synthesis of such secondary amines is the nucleophilic substitution (SN2) reaction between a primary amine and an alkyl halide. For instance, the reaction of (2-methylpentyl)amine with 2-(halomethyl)oxolane represents a plausible synthetic route.

Theoretical investigations, typically employing Density Functional Theory (DFT) methods, can model this reaction to understand its kinetics and thermodynamics. nih.gov By calculating the energies of the reactants, products, and the transition state connecting them, a comprehensive energetic profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions. wikipedia.org

Transition State Characterization for Key Reaction Pathways

A critical aspect of understanding a reaction mechanism through computational chemistry is the characterization of its transition state(s). wikipedia.org The transition state represents the highest energy point along the minimum energy path from reactants to products and is a fleeting configuration that cannot be isolated experimentally. libretexts.org For the SN2 formation of this compound, the transition state would involve the simultaneous formation of the C-N bond and the cleavage of the C-X (where X is a halogen) bond.

Computational chemists can precisely locate this transition state structure on the potential energy surface. Its geometry is characterized by elongated and partial C-N and C-X bonds compared to the stable reactant and product molecules. wikipedia.org Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-N bond forming as the C-X bond breaks). wikipedia.org

Below is a hypothetical data table representing a characterized transition state for the SN2 reaction between (2-methylpentyl)amine and 2-(chloromethyl)oxolane, calculated at a representative level of theory.

Table 1: Hypothetical Geometric Parameters of the SN2 Transition State
ParameterDescriptionCalculated Value (Å / Degrees)
r(C-N)Distance between the forming Carbon and Nitrogen atoms2.150
r(C-Cl)Distance between the breaking Carbon and Chlorine atoms2.380
∠(N-C-Cl)Angle of the reacting atoms178.5°
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate-350 cm-1

Energetic Profiles and Reaction Coordinate Analysis

Once the reactants, products, and the transition state have been computationally optimized, an energetic profile, often visualized as a reaction coordinate diagram, can be constructed. This diagram plots the relative potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products along the minimum energy pathway.

The following table provides a hypothetical energetic profile for the formation of this compound.

Table 2: Hypothetical Energetic Profile for Amine Formation (Relative Gibbs Free Energies in kcal/mol)
SpeciesDescriptionRelative Energy (ΔG)
Reactants(2-methylpentyl)amine + 2-(chloromethyl)oxolane0.00
Transition State[Cl···CH₂(oxolane)···NH(2-methylpentyl)]+22.5
ProductsThis compound + HCl-15.0

This hypothetical analysis illustrates how computational modeling can provide a quantitative and mechanistic understanding of reaction pathways involving this compound, guiding synthetic efforts and further chemical investigations.

Exploration of Derivatives and Structural Analogues in Academic Chemical Research

Structural Diversity of the Oxolane-Amine Scaffold

The oxolane-amine moiety, also known as the tetrahydrofurfurylamine (B43090) scaffold, is a prevalent structural motif in a variety of biologically active compounds. Its structural diversity can be systematically explored by modifying the substitution patterns on the oxolane ring and by varying the nature of the amine linker.

Impact of Substitution Patterns on the Oxolane Ring

The oxolane (tetrahydrofuran) ring can be substituted at various positions, which significantly influences the molecule's steric and electronic properties. While specific research on substituted (2-Methylpentyl)(oxolan-2-ylmethyl)amine is limited, general principles from heterocyclic chemistry allow for predictions of the impact of such substitutions.

Introduction of alkyl or aryl groups at the 3, 4, or 5-positions of the oxolane ring can induce diastereomerism and alter the ring's preferred conformation. For instance, substitution at the C5 position, adjacent to the aminomethyl group, would introduce significant steric interactions that could influence the orientation of the side chain. Electron-withdrawing or electron-donating substituents can also modulate the basicity of the amine through inductive effects transmitted through the carbon framework.

Table 1: Predicted Effects of Substitution on the Oxolane Ring

Substitution Position Substituent Type Predicted Impact on Molecular Properties
C3 Alkyl Introduction of an additional chiral center, potential for diastereomeric interactions influencing conformational preferences.
C4 Hydroxyl Increased polarity and potential for hydrogen bonding, altering solubility and intermolecular interactions.
C5 Phenyl Increased steric bulk, potential for π-stacking interactions, and altered lipophilicity.

These hypothetical modifications highlight the rich chemical space that can be explored starting from the basic oxolane-amine scaffold.

Variation of the Amine Linker and its Influence on Molecular Properties

Variations can include the introduction of a tertiary amine by N-alkylation or the synthesis of amide, sulfonamide, or urea (B33335) derivatives. N-methylation, for instance, would remove the hydrogen bond donor capability and increase the steric hindrance around the nitrogen atom. This can lead to significant changes in conformational preferences and intermolecular interactions.

The synthesis of amide derivatives from the secondary amine provides a way to introduce a planar, rigidifying element into the molecule. The rotational barrier around the C-N amide bond is significant, leading to the existence of cis and trans conformers. The conformational equilibrium of such amides is influenced by the steric bulk of the N-substituents, in this case, the 2-methylpentyl and oxolan-2-ylmethyl groups.

Stereochemical Investigations of Branched Alkyl Chains

The 2-methylpentyl group is a chiral moiety that introduces stereoisomerism into the molecule. The presence of a stereocenter at the C2 position of the pentyl chain has profound implications for the molecule's three-dimensional structure and its interactions with other chiral molecules.

Influence of Alkyl Branching on Conformational Preferences

The branching in the 2-methylpentyl group significantly restricts the conformational freedom around the C-N bond and within the alkyl chain itself. The rotation around the bond connecting the chiral center to the nitrogen atom is subject to steric hindrance from the methyl group and the rest of the pentyl chain.

Conformational analysis of similar branched alkyl systems, such as menthol (B31143) diastereomers, reveals that the preferred rotamers around single bonds are those that minimize steric interactions between bulky groups. In the case of this compound, the molecule will likely adopt a conformation that minimizes the gauche interactions between the methyl group of the pentyl chain and the bulky oxolan-2-ylmethyl group.

Table 2: Key Conformational Features of Branched Alkyl Amines

Conformational Feature Description Impact on this compound
Rotational Barriers Energy required to rotate around single bonds. Increased rotational barriers around the N-C(2-methylpentyl) bond due to steric hindrance from the methyl group.
Gauche Interactions Steric repulsion between substituents on adjacent carbons in a staggered conformation. The molecule will favor conformations that minimize gauche interactions between the largest groups.

| Dihedral Angles | The angle between two planes, each defined by three atoms. | The preferred dihedral angles will be those that place the bulky substituents in an anti-periplanar arrangement. |

Computational studies, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the relative energies of different conformers and predicting the most stable three-dimensional structure.

Synthesis and Study of Homologues and Isomers of the 2-Methylpentyl Group

Furthermore, the synthesis of homologues, such as (2-methylhexyl) or (2-methylheptyl) derivatives, would allow for an evaluation of the impact of alkyl chain length on properties like lipophilicity and intermolecular interactions.

The stereoselective synthesis of these branched alkylamines is a key challenge. Chiral auxiliaries or asymmetric catalytic methods are often employed to control the stereochemistry at the branched carbon center.

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring its chemical space and for potential applications in various fields of chemical research. The secondary amine provides a convenient handle for a variety of chemical transformations.

A common strategy for the synthesis of N-substituted tetrahydrofurfurylamines involves the reaction of tetrahydrofurfurylamine with an appropriate alkyl halide or sulfonyl chloride. For instance, N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide can be synthesized and subsequently alkylated to yield a series of N-substituted derivatives.

The characterization of these new compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms and to gain insights into the molecule's conformation through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups, such as the N-H bond in the secondary amine or the C=O bond in an amide derivative.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

The synthesis of a library of derivatives with systematic variations in the oxolane ring, the amine linker, and the branched alkyl chain would provide a valuable dataset for quantitative structure-activity relationship (QSAR) studies, should a particular property or activity be identified for this chemical class.

Introduction of Additional Reactive Handles for Further Synthesis

The molecular framework of this compound, featuring a secondary amine and a stable oxolane (tetrahydrofuran) ring, offers specific sites for the introduction of additional reactive functionalities. These "handles" can serve as points for further chemical elaboration, enabling the construction of more complex molecules or the attachment of probes for biological studies.

The secondary amine is the most accessible site for derivatization. Standard synthetic protocols can be employed to introduce a variety of functional groups. For instance, acylation of the amine with acyl chlorides or anhydrides would yield the corresponding amides. This transformation not only alters the electronic properties of the nitrogen atom but also introduces a carbonyl group, which can participate in a range of subsequent reactions.

A notable example from the literature involves the synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine. In one study, the parent amine was first reacted with 4-chlorobenzenesulfonyl chloride to form a sulfonamide. researchgate.net This sulfonamide was then N-alkylated using various alkyl and aralkyl halides in the presence of a strong base like sodium hydride. researchgate.net This two-step process demonstrates how the nitrogen atom can be functionalized to create a library of analogues with diverse substituents. A similar strategy could be applied to this compound to introduce moieties that could serve as reactive handles, such as propargyl or allyl groups for click chemistry, or protected alcohols and amines for further controlled synthesis.

The following table illustrates potential derivatives of this compound that could be synthesized to introduce reactive handles, based on common organic transformations.

Derivative TypeReagentIntroduced HandlePotential Subsequent Reactions
N-AllylAllyl bromideAlkeneOlefin metathesis, dihydroxylation, epoxidation
N-PropargylPropargyl bromideAlkyneClick chemistry (e.g., CuAAC), Sonogashira coupling
N-AcylAcryloyl chlorideAcrylamideMichael addition, polymerization
N-(3-Bromopropyl)1,3-DibromopropaneAlkyl bromideNucleophilic substitution

These examples underscore the synthetic flexibility afforded by the secondary amine, allowing for the strategic incorporation of a wide array of chemical functionalities to facilitate further molecular construction.

Exploration of Heteroatom Substitutions within the Molecular Framework

The substitution of heteroatoms within the molecular scaffold of this compound represents a more profound structural modification, leading to the creation of true structural analogues with potentially distinct chemical and biological properties. The most logical site for such a substitution is the oxygen atom of the oxolane ring.

Replacing the oxygen with other heteroatoms, such as sulfur or nitrogen, would yield thiane (B73995) or piperidine (B6355638) analogues, respectively. The synthesis of such analogues would likely require a de novo approach rather than a direct modification of the pre-existing oxolane ring. For instance, the synthesis of a sulfur-containing analogue, (2-Methylpentyl)(thiolan-2-ylmethyl)amine, would necessitate starting materials that contain a thiolane (tetrahydrothiophene) ring.

While specific examples of heteroatom substitution for N-alkylated oxolan-2-ylmethylamines are scarce, the broader field of heterocyclic chemistry provides a roadmap for such syntheses. Ring-closing reactions of appropriately functionalized acyclic precursors are a common strategy for the construction of five-membered heterocycles. For example, the synthesis of substituted tetrahydrofurans can be achieved through intramolecular SN2 reactions of hydroxyl groups with tethered leaving groups. nih.gov A similar conceptual approach could be envisioned for the synthesis of analogous thiolanes and pyrrolidines.

The table below outlines the hypothetical structural analogues of this compound resulting from heteroatom substitution in the five-membered ring.

Original HeteroatomSubstituted HeteroatomResulting HeterocycleAnalogue Name
Oxygen (O)Sulfur (S)Thiolane (Tetrahydrothiophene)(2-Methylpentyl)(thiolan-2-ylmethyl)amine
Oxygen (O)Nitrogen (N-R')Pyrrolidine(2-Methylpentyl)((1-R'-pyrrolidin-2-yl)methyl)amine

These modifications would significantly impact the geometry, polarity, and hydrogen bonding capacity of the molecule, offering a powerful tool for probing the structural requirements of any potential biological targets.

Comparative Studies of Stereoisomeric Forms

This compound possesses multiple stereocenters: one at the 2-position of the methylpentyl chain and another at the 2-position of the oxolane ring. This gives rise to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The spatial arrangement of substituents can have a profound effect on the biological activity of chiral molecules. Therefore, the separation and individual study of these stereoisomers are of significant academic interest.

The resolution of racemic mixtures is a common method for obtaining enantiomerically pure compounds. wikipedia.org For amines, this is often achieved by forming diastereomeric salts with a chiral acid. wikipedia.org Research on the parent compound, tetrahydrofurfurylamine, has demonstrated the feasibility of this approach. In one study, racemic tetrahydrofurfurylamine was successfully resolved by fractional crystallization of its diastereomeric salts with L-tartaric acid, yielding the (R)-enantiomer with high optical purity. researchgate.net This established methodology could be directly applicable to the resolution of this compound.

The process would involve reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by crystallization. Subsequent treatment of the separated salts with a base would liberate the individual, optically pure enantiomers of the amine.

The following table outlines a potential resolution scheme for a mixture of stereoisomers of this compound.

Stereoisomeric MixtureChiral Resolving AgentDiastereomeric IntermediatesSeparated Stereoisomers
(R/S)-(2-Methylpentyl)((R/S)-oxolan-2-ylmethyl)amineL-(+)-Tartaric AcidDiastereomeric salts with differing solubilities(R,R), (S,S), (R,S), (S,R) isomers

Once isolated, comparative studies of these stereoisomers would involve analytical techniques such as chiral chromatography to confirm their purity, and spectroscopic methods like NMR in the presence of chiral shift reagents to elucidate their absolute configurations. Subsequent evaluation of their distinct properties would provide valuable insights into the stereochemical requirements for any observed activity.

Applications in Advanced Chemical Synthesis and Materials Science Academic Perspective

Role as a Chemical Building Block or Precursor

Secondary amines are fundamental building blocks in organic synthesis, valued for their nucleophilicity and ability to form carbon-nitrogen bonds. enamine.net The compound (2-Methylpentyl)(oxolan-2-ylmethyl)amine, with its distinct structural components, presents intriguing possibilities in the construction of more complex molecules and functional materials.

Utility in the Construction of Complex Organic Architectures

As a secondary amine, this compound can serve as a key intermediate in the synthesis of a wide array of complex organic structures. Secondary amines are widely used in reactions such as amide bond formation, alkylation, and arylation, which are foundational methods for building molecular complexity. enamine.net The presence of the oxolane (tetrahydrofuran) ring, a common motif in many biologically active compounds and natural products, makes this amine a potentially valuable precursor for pharmaceutical synthesis. Furthermore, the 2-methylpentyl group introduces a chiral center, which could be exploited in the synthesis of stereochemically defined molecules. The synthesis of amines derived from biomass, such as those incorporating a tetrahydrofuran (B95107) structure, is an area of growing interest for creating value-added chemicals. researchgate.net

Development as a Chiral Auxiliary or Ligand Scaffold

The inherent chirality of this compound, owing to the 2-methylpentyl group, suggests its potential application as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure compounds. wikipedia.orgtcichemicals.com While classic chiral auxiliaries like pseudoephedrine are well-established, there is ongoing research into new and more effective alternatives. nih.gov The combination of the chiral alkyl chain and the coordinating oxygen atom in the oxolane ring could allow this amine to act as a bidentate ligand for metal catalysts in asymmetric synthesis, influencing the stereoselectivity of catalytic transformations.

Interfacial and Solution Chemistry of Amine Systems

The behavior of amines in solution and at interfaces is critical for a range of industrial applications, from solvent systems to materials science. The specific structure of this compound would dictate its interactions with solvents and its role in various chemical processes.

Investigation of Solvent-Compound Interactions

The miscibility and interaction of this compound with various solvents would be governed by its molecular structure. The oxolane ring provides a polar ethereal oxygen capable of acting as a hydrogen bond acceptor, while the secondary amine group can act as both a hydrogen bond donor and acceptor. The alkyl chain, however, is nonpolar and would contribute to its solubility in less polar organic solvents. Understanding these interactions is crucial for its use as a reagent or solvent in chemical reactions. The basicity and nucleophilicity of amines are known to be influenced by the solvent, with protic solvents potentially reducing these properties through hydrogen bonding. numberanalytics.com

Role in Non-Aqueous Chemical Processes

In non-aqueous environments, this compound would primarily act as a nucleophile and a base. Secondary amines are utilized in a variety of non-aqueous processes, including as catalysts for polymerization reactions and as curing agents for epoxy resins. numberanalytics.com The tetrahydrofurfuryl alcohol (THFA), a related structure, is used in epoxy resin formulations. wikipedia.org This suggests that this compound could potentially find similar applications. Its basicity would allow it to neutralize acidic species and catalyze base-mediated reactions.

Studies on Chemical Degradation in Industrial Chemical Systems (e.g., carbon capture solvents)

Amine-based solvents are central to industrial processes like carbon capture, but their chemical degradation is a significant operational challenge. hw.ac.uk Degradation can occur through thermal and oxidative pathways, leading to solvent loss and the formation of corrosive byproducts. bellona.org

Generally, secondary amines have been found to exhibit higher degradation rates than primary and tertiary amines under certain oxidative conditions. researchgate.net The degradation of amines in the presence of CO2 can lead to the formation of urea (B33335) linkages. nih.gov Thermal degradation of amines often occurs at the high temperatures present in the stripper section of a carbon capture plant. bellona.org While specific degradation studies on this compound are not available, its classification as a secondary amine suggests it would be susceptible to these degradation pathways. The presence of the ether linkage in the oxolane ring might also introduce additional degradation routes.

Below is a table summarizing the general degradation behavior of different classes of amines in the context of carbon capture.

Amine ClassGeneral Stability in Carbon Capture SystemsKey Degradation Pathways
Primary Amines Moderate stability.Carbamate polymerization, oxidative degradation.
Secondary Amines Often lower stability, higher degradation rates. researchgate.netresearchgate.netOxidative degradation, formation of ureas, potential for nitrosamine (B1359907) formation. nih.govresearchgate.net
Tertiary Amines Generally higher chemical stability. researchgate.netAmine demethylation/methylation, degradation via alkylation reactions. researchgate.net
Sterically Hindered Amines Can exhibit higher stability.Varies depending on specific structure.

No Publicly Available Research on the Supramolecular Chemistry of this compound

The inquiry sought to detail the academic perspective on:

Supramolecular Chemistry and Self-Assembly Driven by Amine Moieties

Design of Self-Assembled Structures Incorporating the Amine Unit

Despite targeted searches using keywords such as "supramolecular chemistry," "self-assembly," "hydrogen bonding," and "crystal structure" in conjunction with the compound's name, the results were limited to chemical supplier listings and general information on related but distinct molecules. There is a notable absence of dedicated research concerning the specific intermolecular interactions and self-assembly behavior of this compound.

Consequently, the creation of an article with detailed research findings, data tables, and an in-depth analysis as per the requested structure is not possible based on the current body of publicly accessible scientific information. The unique combination of the 2-methylpentyl group and the oxolan-2-ylmethyl (tetrahydrofurfuryl) group attached to the secondary amine likely imparts specific steric and electronic properties that would influence its supramolecular behavior, but these have not been experimentally investigated or reported in the academic literature.

Further empirical research would be required to elucidate the potential of this compound in the design of novel self-assembled materials and to characterize the specific nature of its hydrogen bonding networks.

Future Research Directions and Outlook

Development of Innovative and Efficient Synthetic Pathways

The future synthesis of (2-Methylpentyl)(oxolan-2-ylmethyl)amine and its analogues will likely focus on developing more efficient, sustainable, and versatile methodologies. Current synthetic routes to similar N-substituted tetrahydrofurfurylamines often rely on classical methods that may involve harsh conditions or generate significant waste. clockss.orgresearchgate.net Future research should prioritize innovative pathways that offer improvements in yield, selectivity, and environmental impact.

Key areas for development include:

Advanced Reductive Amination: Reductive amination of furfural (B47365) derivatives is a common method for producing such amines. researchgate.net Future work could explore novel catalysts, including non-precious metal-based systems, to improve efficiency and selectivity. researchgate.net The use of milder reducing agents and solvent-free or aqueous conditions would align with the principles of green chemistry. google.com

Catalytic N-Alkylation: Direct N-alkylation of tetrahydrofurfurylamine (B43090) with a suitable 2-methylpentyl halide or sulfonate is a straightforward approach. Research into highly active catalysts that can function under lower temperatures and with greater functional group tolerance would be beneficial.

Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), offers a promising avenue for the asymmetric synthesis of chiral amines. nih.gov Developing engineered enzymes that can accept bulky substrates like 2-methylpentanal (B94375) and tetrahydrofurfurylamine could provide a highly enantioselective route to specific stereoisomers of the target compound.

Synthetic MethodPotential AdvantagesKey Research Focus
Advanced Reductive AminationHigh atom economy, potential for green solvents. researchgate.netgoogle.comDevelopment of novel, reusable, and non-precious metal catalysts.
Catalytic N-AlkylationDirect, potentially high-yielding.Discovery of catalysts for milder reaction conditions and improved selectivity.
Biocatalysis (e.g., AmDHs)High stereoselectivity, environmentally benign. nih.govEnzyme engineering for expanded substrate scope and enhanced activity.

In-depth Mechanistic Studies of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its effective application. The interplay between the nucleophilic secondary amine, the sterically demanding 2-methylpentyl group, and the coordinating oxolane ring presents a complex system worthy of detailed investigation.

Future mechanistic studies should focus on:

Nucleophilicity and Steric Effects: Quantifying the nucleophilicity of the amine is essential for predicting its reactivity in various reactions. researchgate.net Studies should investigate how the steric hindrance imposed by the 2-methylpentyl group influences reaction rates and equilibria, particularly in comparison to less hindered secondary amines.

Role of the Oxolane Moiety: The oxygen atom in the tetrahydrofuran (B95107) ring can act as a Lewis base, potentially influencing reaction pathways through intramolecular coordination to metal catalysts or by affecting the local solvent environment. Mechanistic probes could elucidate the extent of this participation.

Enamine/Iminium Formation: Secondary amines are key to forming enamine and iminium ion intermediates, which are central to many carbon-carbon bond-forming reactions. alfachemic.comnih.gov Detailed kinetic and spectroscopic studies can provide insight into the formation and reactivity of these intermediates derived from the title compound, clarifying how its unique structure affects stability and stereoselectivity. nih.gov

Advanced Computational Design and Predictive Modeling for Novel Analogues

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. By predicting properties and reaction outcomes, computational models can guide synthetic efforts, saving time and resources. researchgate.net

Promising computational research avenues include:

Quantitative Structure-Property Relationship (QSPR): By generating a virtual library of analogues with systematic variations to the alkyl chain and the heterocyclic ring, QSPR models can be developed. These models can correlate structural features with desired properties, such as catalytic activity or physical characteristics, enabling the rational design of improved molecules. nih.gov

Reaction Mechanism and Transition State Modeling: Density Functional Theory (DFT) and other high-level quantum chemical methods can be used to model reaction pathways. nih.gov Such studies can elucidate transition state geometries, calculate activation energies, and predict the stereochemical outcomes of reactions, providing a microscopic understanding of reactivity. nih.govresearchgate.net

Machine Learning and AI: As more data on the reactivity and properties of similar amines becomes available, machine learning algorithms can be trained to predict the performance of new analogues. nih.gov These AI-driven approaches can identify non-obvious structure-activity relationships and propose novel candidate molecules with high potential. nih.govacs.org

Modeling TechniqueObjectiveExpected Outcome
QSPRCorrelate molecular structure with physical or chemical properties. nih.govPredictive models to guide the design of analogues with optimized properties.
DFT CalculationsElucidate reaction mechanisms and predict stereoselectivity. nih.govDetailed understanding of transition states and energy barriers.
Machine Learning/AIIdentify complex patterns in structure-activity data. nih.govacs.orgDiscovery of novel, high-performance analogues beyond intuitive design.

Exploration of Unique Chemical Reactivity and Catalytic Roles

The structural features of this compound, particularly its chirality and the presence of both amine and ether functionalities, make it a compelling candidate for applications in catalysis. Chiral secondary amines are well-established as powerful organocatalysts for a variety of asymmetric transformations. alfachemic.comresearchgate.netrsc.org

Future research should explore its potential in:

Asymmetric Organocatalysis: The compound could be evaluated as a catalyst in key reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. alfachemic.com Its performance could be compared to established catalysts like proline and its derivatives to identify unique reactivity or selectivity profiles. researchgate.net

Bifunctional Catalysis: The amine and the oxolane oxygen could potentially act in concert as a bifunctional catalyst, where one group activates the nucleophile (via enamine formation) and the other activates the electrophile (via hydrogen bonding or Lewis acid coordination). This dual activation strategy is a powerful concept in modern catalyst design. rsc.org

Ligand Development for Metal Catalysis: The compound could serve as a chiral ligand for transition metals in asymmetric catalysis. The nitrogen and oxygen atoms can act as a bidentate chelating system, creating a defined chiral environment around the metal center. This could be applied to reactions like asymmetric reductive amination or hydrogenation. nih.gov

By systematically pursuing these research directions, the scientific community can fully characterize the chemical potential of this compound. The insights gained will not only illuminate the properties of this specific molecule but also contribute to the broader fields of organic synthesis, catalysis, and computational chemistry.

Q & A

Q. What are the recommended methods for synthesizing (2-Methylpentyl)(oxolan-2-ylmethyl)amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 2-methylpentylamine and oxolan-2-ylmethyl derivatives. Optimization requires:

  • Catalyst selection : Use palladium or nickel catalysts for cross-coupling reactions to improve yield (e.g., 70–85% yields observed in similar amine syntheses) .
  • Solvent control : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity.
  • Temperature gradients : Stepwise heating (40–80°C) minimizes side reactions like over-alkylation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or distillation for volatile intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methylpentyl (δ 0.8–1.5 ppm for CH₃; δ 2.5–3.0 ppm for N-CH₂) and oxolane (δ 3.5–4.0 ppm for O-CH₂) groups. Use 2D COSY/HSQC to resolve stereochemical ambiguities .
  • IR Spectroscopy : Confirm amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound may exhibit irritant properties similar to structurally related amines .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with dilute acetic acid (5% v/v) and absorb with vermiculite.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model exchange-correlation effects, as validated for amine systems .
  • Property Prediction :
    • Calculate HOMO/LUMO energies to assess nucleophilicity (e.g., HOMO > -5 eV suggests high reactivity).
    • Simulate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to refine Gibbs free energy of reactions.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

  • Error Source Analysis :
    • Steric Effects : DFT may underestimate steric hindrance from the 2-methylpentyl group. Perform conformational searches (Monte Carlo) to identify low-energy conformers.
    • Experimental Artifacts : Re-evaluate NMR assignments using DEPT-135 or NOESY for stereochemical validation .
  • Multi-Method Validation : Cross-check DFT results with MP2 or CCSD(T) for critical electronic states .

Q. What crystallographic refinement methods are suitable for determining the three-dimensional structure of this compound, particularly with challenging diffraction patterns?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) to improve resolution.
  • Refinement Software : SHELXL for least-squares refinement; apply TWINABS for twinned crystals .
  • Disorder Modeling : Split occupancy refinement for flexible 2-methylpentyl chains.
  • Validation : Check R-factor convergence (<5% Δ) and Platon SQUEEZE for solvent masking.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this amine derivative?

Methodological Answer:

  • Target Selection : Focus on GPCRs or monoamine transporters due to structural similarity to bioactive amines (e.g., β-adrenergic ligands) .
  • Assay Design :
    • In vitro : Radioligand binding assays (³H-labeled antagonists) to measure affinity (Kd).
    • Functional assays : cAMP accumulation or calcium flux for efficacy (EC₅₀).
  • Modification Pathways :
    • Introduce electron-withdrawing groups on oxolane to modulate metabolic stability.
    • Vary methylpentyl chain length to optimize lipophilicity (clogP 2–4) .

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